Ronoxon, a term derived from the research on the Ron receptor tyrosine kinase, is a significant focus in the field of cancer biology. The Ron receptor, also known as the macrophage-stimulating protein receptor (MST1R), is a member of the c-MET receptor tyrosine kinase superfamily and plays a crucial role in various cellular processes, including cell motility, proliferation, and survival. Abnormalities in Ron signaling have been implicated in the progression of several types of cancer, making it a target for therapeutic intervention.
In the context of cancer therapy, Ron has been identified as a potential target for drug delivery. For instance, monoclonal antibodies specific to Ron have been used to direct doxorubicin-immunoliposomes to hypoxic cancer cells, which often exhibit resistance to conventional chemotherapy. The targeting of Ron-expressing hypoxic cells with these immunoliposomes has been shown to attenuate drug resistance and increase cytotoxicity, suggesting a promising approach for enhancing the efficacy of chemotherapeutics2.
Further studies have revealed that under hypoxic conditions, Ron can translocate to the nucleus and interact with DNA repair proteins such as Ku70 and DNA-PKcs. This interaction activates nonhomologous end joining (NHEJ) DNA repair, contributing to chemoresistance. Inhibiting Ron's activity has been proposed as a strategy to increase the chemosensitivity of cancer cells, highlighting its role in the development of resistance to DNA double-strand break-inducing anticancer drugs3.
Ronoxon's relevance extends beyond cancer biology into the field of plasma medicine. Reactive oxygen and nitrogen species (RONS) generated by atmospheric plasmas in biological fluids are used in plasma medicine for their selective toxicity to cancer cells. The production of RONS in liquids by plasma jets is a critical area of research, with implications for oncological therapy, particularly in designing treatments that involve indirect exposure of tumors to plasma-treated fluids4.
In gastric cancer, the aberrant accumulation of Ron and its splice variant RonΔ160 has been associated with increased cell proliferation and migration. These proteins interact with β-catenin, forming a complex that translocates to the nucleus under hypoxic conditions. This interaction promotes oncogenic signaling and contributes to gastric cancer progression. Targeting Ron with siRNA or monoclonal antibodies has been shown to reduce gastric cancer cell and tumor growth, both in vitro and in vivo5.
The synthesis of Ron-neoglycosides, which are derivatives of cardenolides like digitoxin, has been explored for their potential as tumor cytotoxins. These compounds have been shown to inhibit cancer cell growth, reduce metastasis, and induce apoptosis in tumor cells. The structure of the RON-neoglycosidic linkages in these compounds influences their potency and selectivity, offering insights into the development of new anticancer agents6.
Fenchlorphos-oxon is classified as an organophosphate compound, specifically a metabolite of fenchlorphos. Its chemical structure is represented by the molecular formula and it has a molecular weight of 305.48 g/mol. The compound is identified by the CAS number 3983-45-7. Organophosphates like fenchlorphos and its oxon form are primarily used in agriculture as pesticides due to their efficacy in inhibiting acetylcholinesterase, an essential enzyme for proper nervous system function in insects and other organisms .
Fenchlorphos-oxon can be synthesized through several methods. A notable synthesis route involves the reaction between 2,4,5-trichlorophenol and dimethyl phosphorochloridate. The process can be broken down into two stages:
This method highlights the importance of controlling reaction conditions such as temperature and solvent choice to achieve optimal yields.
The molecular structure of fenchlorphos-oxon features a phosphorus atom bonded to an oxygen atom (indicating its status as an oxon), along with three chlorine atoms attached to a phenyl group. The structural representation can be expressed using SMILES notation as COP(=O)(OC)Oc1cc(Cl)c(Cl)cc1Cl
. The InChI representation is InChI=1S/C8H8Cl3O4P/c1-13-16(12,14-2)15-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3
, which provides a detailed description of its connectivity .
Fenchlorphos-oxon participates in several significant chemical reactions primarily related to its role as an acetylcholinesterase inhibitor. It reacts irreversibly with the active site of acetylcholinesterase, leading to the formation of a stable phosphorylated enzyme complex that cannot hydrolyze acetylcholine. This inhibition results in the accumulation of acetylcholine at synapses, causing prolonged stimulation of muscles and potentially leading to neurotoxicity .
The mechanism of action for fenchlorphos-oxon involves its interaction with the enzyme acetylcholinesterase. When fenchlorphos is metabolized into fenchlorphos-oxon, it becomes significantly more potent in inhibiting this enzyme compared to its parent compound. The oxon form binds covalently to serine residues in the active site of acetylcholinesterase, forming a stable complex that prevents the breakdown of acetylcholine. This process leads to overstimulation of cholinergic receptors and can result in symptoms ranging from muscle twitching to respiratory failure .
Fenchlorphos-oxon exhibits several notable physical and chemical properties:
These properties play a crucial role in determining the environmental behavior and toxicity profile of fenchlorphos-oxon.
Fenchlorphos-oxon primarily serves as a reference standard in environmental testing for pesticide residues. Its role as a metabolite makes it important for understanding the degradation pathways of organophosphate insecticides in various ecosystems. Additionally, research into its toxicological effects contributes to regulatory assessments regarding pesticide safety and environmental impact .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3